molecular formula C19H18N2O2S B11342560 2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11342560
M. Wt: 338.4 g/mol
InChI Key: SVOIAPDQXOHRJQ-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-methylphenol, pyridine-2-ylamine, and thiophene-2-carboxaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-THIENYL)PYRIDINE: Shares the thiophene and pyridine rings but lacks the phenoxy and acetamide groups.

    3-METHYLPHENOXYACETIC ACID: Contains the phenoxy group but differs in the rest of the structure.

    N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Similar but without the 3-methylphenoxy group.

Uniqueness

2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H18N2O2S/c1-15-6-4-7-16(12-15)23-14-19(22)21(13-17-8-5-11-24-17)18-9-2-3-10-20-18/h2-12H,13-14H2,1H3

InChI Key

SVOIAPDQXOHRJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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